(2S)-2,3-Dichloropropan-1-OL
Description
IUPAC Naming and Preferred IUPAC Names (PIN)
The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for the systematic naming of chemical compounds. According to these rules, the name of the compound specifies the parent hydrocarbon chain, the functional groups present, and their positions.
For the structure , the parent chain is a three-carbon chain, making it a derivative of propane. The principal functional group is the alcohol (-OH) group, which leads to the suffix "-1-ol," indicating its position on the first carbon. Two chlorine atoms are present as substituents on the second and third carbons, denoted by the prefix "2,3-dichloro-".
The stereochemistry at the chiral center (the second carbon atom) is designated by the stereodescriptor "(2S)-". Therefore, the full systematic IUPAC name is (2S)-2,3-dichloropropan-1-ol . nih.gov This name is also considered the Preferred IUPAC Name (PIN), which is the single name chosen from among the various possibilities allowed by IUPAC nomenclature to ensure unambiguous identification in legal and regulatory contexts. qmul.ac.ukqmul.ac.uk
Cahn-Ingold-Prelog (CIP) System and Stereodescriptors (R/S)
The assignment of the 'R' or 'S' stereodescriptor at a stereocenter is determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This system provides a standardized method for ranking the substituents attached to a chiral center based on atomic number.
For this compound, the chiral center is the carbon atom at the C-2 position. The four groups attached to this carbon are:
-Cl (Chlorine)
-CH2Cl (Chloromethyl group)
-CH2OH (Hydroxymethyl group)
-H (Hydrogen)
The priority of these groups is assigned as follows:
-Cl : The chlorine atom has the highest atomic number (17) of the atoms directly attached to the chiral center, so it receives the highest priority (1).
-CH2Cl : Comparing the two carbon-containing groups, we look at the atoms attached to them. The carbon of the -CH2Cl group is bonded to a chlorine and two hydrogens.
-CH2OH : The carbon of the -CH2OH group is bonded to an oxygen and two hydrogens. Since chlorine has a higher atomic number than oxygen, the -CH2Cl group has a higher priority (2) than the -CH2OH group (3).
-H : The hydrogen atom has the lowest atomic number (1) and thus the lowest priority (4).
With the priorities established as -Cl > -CH2Cl > -CH2OH > -H, the molecule is oriented so that the lowest priority group (-H) points away from the viewer. The sequence from the highest priority (1) to the third-highest priority (3) is then traced. For this molecule, the sequence from -Cl to -CH2Cl to -CH2OH follows a counter-clockwise direction. According to CIP rules, a counter-clockwise direction corresponds to the S configuration. libretexts.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,3-dichloropropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCYIJGIGSDJQQ-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CCl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2s 2,3 Dichloropropan 1 Ol and Its Enantiomers
Chemo-Catalytic Synthesis Routes
Chemo-catalytic methods are the cornerstone of industrial dichloropropanol (B8674427) production, primarily utilizing glycerol (B35011), a byproduct of biodiesel manufacturing, as a cost-effective starting material.
Synthesis from Glycerol via Hydrochlorination
The hydrochlorination of glycerol with hydrogen chloride (HCl) is a widely studied route for producing a mixture of dichloropropanol isomers, namely 1,3-dichloropropane-2-ol and 2,3-dichloropropan-1-ol. researchgate.net This reaction proceeds through consecutive steps, initially forming monochloropropanediol (MCPD) intermediates, which are then further chlorinated to dichloropropanol (DCP). researchgate.net The process can be carried out using either gaseous HCl or aqueous solutions. researchgate.netresearchgate.net
A variety of catalysts have been developed to enhance the efficiency and selectivity of glycerol hydrochlorination. Carboxylic acids are among the most effective and commonly used homogeneous catalysts for this transformation. acs.org The catalytic activity is influenced by the structure of the carboxylic acid. researchgate.net For instance, studies have shown that dicarboxylic acids with longer carbon chains, such as adipic acid, and monocarboxylic acids with 3 or 4 carbons, like propanoic and butyric acids, are particularly effective. researchgate.net Adipic acid, in particular, has been identified as a superior catalyst due to its high catalytic effect and high boiling point. researchgate.net The reaction mechanism involves the formation of ester intermediates from the reaction between glycerol and the carboxylic acid catalyst. acs.org
Other catalyst systems have also been explored. Heteropolyacids and Brønsted acidic ionic liquids have demonstrated catalytic activity. researchgate.netscielo.br Compared to carboxylic acids, Brønsted acidic ionic liquids tend to favor the formation of 3-chloro-1,2-propandiol (a monochloropropanediol isomer) over dichloropropanols. scielo.br
| Catalyst Type | Specific Catalyst | Reported Yield/Performance | Reference |
| Dicarboxylic Acid | Adipic Acid | 88.2% yield of dichloropropanol. | chemicalbook.com |
| Dicarboxylic Acid | Malonic Acid | Optimal catalyst for a 3-hour reaction at 110°C. | researchgate.netasianpubs.org |
| Monocarboxylic Acid | Acetic Acid | Widely used, often as a benchmark or in combination with other methods. | google.comgoogle.com |
| Hydroxylcarboxylic Acid | Lactic Acid, Malic Acid | Yields were about half of those from monocarboxylic and dicarboxylic acids. | researchgate.net |
| Brønsted Acidic Ionic Liquid | [Bmim]HSO₄ | Favors 3-MCPD formation; 81.62% 3-MCPD yield under specific conditions. | scielo.br |
The yield and selectivity of the hydrochlorination reaction are highly dependent on the reaction conditions, including temperature, pressure, reactant molar ratio, and reaction time. researchgate.net Optimal temperatures are generally found in the range of 100-120°C. chemicalbook.comasianpubs.org For example, one study identified the optimal temperature as 110°C. researchgate.net Increasing the reaction temperature, time, and pressure generally leads to an increased formation of dichloropropanol. researchgate.net
The molar ratio of glycerol to HCl is another critical parameter. Ratios with a large excess of HCl are typically employed. researchgate.net Process optimization often involves balancing these conditions to maximize the yield of the desired dichloropropanol isomer while minimizing reaction time and the formation of byproducts, such as trichloropropane (B3392429) or chlorinated oligomers. researchgate.netgoogle.com Some processes incorporate continuous removal of water, which is formed during the reaction, to drive the equilibrium towards product formation. google.com
| Parameter | Optimal Value/Range | Catalyst/System | Reference |
| Temperature | 110°C | Malonic Acid | researchgate.net |
| Temperature | 105°C | Adipic Acid | chemicalbook.com |
| Glycerol:HCl Molar Ratio | 1:24 | Malonic Acid | researchgate.net |
| Reaction Time | 3 hours | Malonic Acid | researchgate.net |
| Reaction Time | 10 hours | Adipic Acid | chemicalbook.com |
| Pressure | 6 bar | Acetic Acid | researchgate.net |
The hydrochlorination of glycerol inherently produces a mixture of two primary isomers: 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 2,3-dichloro-1-propanol (B139626) (2,3-DCP). researchgate.net Under typical acidic catalysis, the formation of 1,3-DCP is strongly favored. researchgate.net The ratio of 1,3-DCP to 2,3-DCP can be as high as 10:1 or more. researchgate.net
The selectivity towards 1,3-DCP is a key aspect of the reaction mechanism. The formation of intermediates plays a crucial role; 3-monochloropropane-1,2-diol (3-MCPD) is a primary intermediate that is rapidly chlorinated to dichloropropanol. scielo.br The other monochloro isomer, 2-monochloropropane-1,3-diol, is considered non-fertile for further reaction to a dichlorinated product under these conditions. acs.org The steric hindrance of the carboxylic acid catalysts has been noted to play a significant role in selectivity. researchgate.net While the process is highly selective for 1,3-DCP, small amounts of 2,3-DCP are consistently formed. researchgate.netscielo.br For instance, in one experiment using a malonic acid catalyst, the final product contained 43.1% 1,3-DCP and only 0.22% of the 2,3-DCP isomer (referred to as 1,2-DCP in the study) after 180 minutes. researchgate.net Another study noted that 2,3-dichloro-1-propanol is significantly less reactive than 1,3-dichloro-2-propanol in subsequent reactions like dehydrochlorination. researchgate.net
| Catalyst | Reaction Time (min) | 1,3-DCP (%) | 2,3-DCP (%)* | Reference |
| Malonic Acid | 60 | 18.03 | 0.09 | researchgate.net |
| Malonic Acid | 120 | 36.24 | 0.19 | researchgate.net |
| Malonic Acid | 180 | 43.12 | 0.22 | researchgate.net |
Note: The reference researchgate.net refers to 2,3-DCP as 1,2-DCP.
Synthesis from Allyl Chloride
An alternative, traditional route to dichloropropanols involves the hypochlorination of allyl chloride. nih.gov This process also yields a mixture of 1,3-DCP and 2,3-DCP. researchgate.net The reaction of allyl chloride with hypochlorous acid typically produces the two isomers in a ratio of approximately 7:3 (2,3-DCP to 1,3-DCP). nih.gov This method is part of a conventional pathway to produce epichlorohydrin, where the resulting dichloropropanol mixture is treated with a base. google.comresearchgate.net However, this process is known to generate significant amounts of chlorinated by-products. google.com
Biocatalytic and Enantioselective Synthesis
For the production of the specific enantiomer (2S)-2,3-dichloropropan-1-ol, biocatalytic methods offer high selectivity that is difficult to achieve through conventional chemical synthesis. These methods often rely on the kinetic resolution of a racemic mixture of 2,3-dichloropropan-1-ol.
One established approach involves using microorganisms that can selectively degrade one enantiomer, leaving the other enriched. For example, bacterial strains such as Pseudomonas sp. have been shown to assimilate (R)-(+)-2,3-dichloro-1-propanol, allowing for the recovery of the desired (S)-(-)-2,3-dichloro-1-propanol from the culture broth. google.com Similarly, Alcaligenes sp. and other bacteria have been used for the enantioselective degradation of racemic 2,3-DCP to obtain the chiral alcohol. ajol.info The isolated (S)-2,3-dichloropropan-1-ol can then be used in the synthesis of (R)-epichlorohydrin. ajol.info
Enzymatic strategies also play a crucial role. Halohydrin dehalogenases are key enzymes in this field. For instance, the halohydrin dehalogenase from Agrobacterium radiobacter (HheC) exhibits a high R-enantiopreference toward 2,3-DCP, which can be exploited in resolution processes. researchgate.net The combination of multiple enzymes in biocatalytic cascades is an advanced strategy being explored. A two-enzyme system using a variant of halohydrin dehalogenase and an epoxide hydrolase has been used for the synthesis of (S)-epichlorohydrin from 1,3-dichloropropan-2-ol, a process that involves chiral dichloropropanol intermediates. researchgate.net These biocatalytic routes are central to producing enantiomerically pure compounds required for the synthesis of certain pharmaceuticals, such as statins. mdpi.com
Enzymatic Conversion of Halogenated Precursors
A key strategy for synthesizing 2,3-dichloropropan-1-ol involves the enzymatic conversion of highly chlorinated precursors like 1,2,3-trichloropropane (B165214) (TCP), a toxic and recalcitrant industrial byproduct. nih.govresearchgate.net This biotransformation is a critical first step in the aerobic degradation pathway of TCP. nih.gov
Engineered Haloalkane Dehalogenase Variants (e.g., DhaA31)
Haloalkane dehalogenases (HLDs) are enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated compounds. muni.cz The wild-type haloalkane dehalogenase from Rhodococcus sp. (DhaA) can convert TCP to 2,3-dichloropropan-1-ol, but its efficiency is low. nih.govscience.gov To overcome this limitation, directed evolution techniques have been employed to engineer more active and efficient enzyme variants. nih.gov
One of the most successful variants is DhaA31, a mutant of the haloalkane dehalogenase from Rhodococcus rhodochrous. researchgate.netacs.org This engineered enzyme exhibits a 32-fold higher catalytic activity towards TCP compared to the wild-type enzyme. muni.czfrontiersin.org The enhanced activity of DhaA31 is attributed to mutations that improve substrate binding and product release. nih.govfrontiersin.org For instance, the Cys176Tyr mutation has a global effect on the active-site structure, allowing for a more productive binding of TCP. nih.gov However, the catalysis with DhaA31 can become rate-limited by the release of the 2,3-dichloropropan-1-ol (DCP) product. frontiersin.org
When DhaA31 is used in a multi-enzyme system for the complete degradation of TCP to glycerol, the initial conversion of TCP to DCP is significantly accelerated. acs.orgtandfonline.com In a one-pot reaction system, the use of DhaA31 led to the complete conversion of 5 mM TCP within 5 hours. mdpi.com
Enantiocomplementary Biocatalysts for (R)- and (S)-Enantiomers
While wild-type DhaA and even the highly active DhaA31 variant show low enantioselectivity, producing a nearly racemic mixture of (R)- and (S)-2,3-dichloropropan-1-ol, directed evolution has been used to develop enantiocomplementary haloalkane dehalogenase variants. researchgate.netcore.ac.uk These are pairs of enzymes that catalyze the same reaction but show opposite enantiopreference, allowing for the targeted synthesis of either the (R)- or (S)-enantiomer from a prochiral substrate like TCP. researchgate.net
Starting with a dehalogenase with improved activity but low enantioselectivity, researchers have successfully engineered variants that produce highly enantioenriched (R)- or (S)-2,3-dichloropropan-1-ol. core.ac.ukmuni.cz One study reported the creation of mutants capable of converting TCP to (R)- and (S)-2,3-DCP with enantiomeric excesses (e.e.) of 90% and 97%, respectively. mdpi.comcore.ac.uk These enantiopure products can then be easily converted to optically active epichlorohydrins, which are valuable intermediates in chemical synthesis. core.ac.uk
Kinetic Resolution of Racemic 2,3-Dichloropropan-1-OL
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.
Whole-Cell Biotransformation Systems (e.g., Escherichia coli)
Whole-cell biotransformation systems offer several advantages, such as the elimination of tedious enzyme purification steps and the presence of cofactor regeneration systems. Escherichia coli is a commonly used host for expressing recombinant enzymes for biocatalysis. In the context of 2,3-dichloropropan-1-ol, E. coli cells expressing specific enzymes can be used for the kinetic resolution of the racemic mixture. For instance, whole-cell systems containing haloalcohol dehalogenase have been employed for this purpose. mdpi.com To overcome issues like product inhibition, an aqueous-organic biphasic system can be utilized in these whole-cell formats. mdpi.com
Enzymatic Resolution (e.g., Haloalcohol Dehalogenase HheC)
The haloalcohol dehalogenase HheC from Agrobacterium radiobacter AD1 is a key enzyme used for the kinetic resolution of racemic 2,3-dichloropropan-1-ol. acs.orgmdpi.com HheC exhibits a high preference for the (R)-enantiomer, converting it to epichlorohydrin, while leaving the (S)-enantiomer largely unreacted. mdpi.communi.cz This enantioselectivity allows for the production of highly pure (S)-2,3-dichloropropan-1-ol. mdpi.com
In a one-pot reaction system combining DhaA31 and HheC, TCP is first converted to racemic 2,3-DCP, and then HheC selectively degrades the (R)-enantiomer. mdpi.com Under optimized conditions, this system can yield (S)-2,3-DCP with an enantiomeric excess greater than 99% and a 40% yield. mdpi.com A challenge in this system is a circular reaction involving the product epichlorohydrin, which can be mitigated by in situ product removal using a resin. mdpi.com
Table 1: Kinetic Resolution of Racemic 2,3-Dichloropropan-1-ol using HheC
| Parameter | Value | Reference |
|---|---|---|
| Enzyme | Haloalcohol dehalogenase (HheC) | mdpi.com |
| Substrate | Racemic 2,3-dichloropropan-1-ol | mdpi.com |
| Product | (S)-2,3-dichloropropan-1-ol | mdpi.com |
| Enantiomeric Excess (e.e.) | >99% | mdpi.com |
Esterase-Catalyzed Stereospecific Transesterification in Organic Media
Esterase-catalyzed stereospecific transesterification in organic media presents an alternative route for producing optically active alcohols and esters. This method involves the transfer of an acyl group from an ester to an alcohol, catalyzed by an esterase in a non-aqueous environment. This approach has been successfully applied for the resolution of various racemic alcohols. food.gov.uktesisenred.netdur.ac.uk The enantioselectivity of the esterase allows for the preferential acylation of one enantiomer, enabling the separation of the two.
Microorganism-Assisted Production of Optically Active Dichloropropanol
The biotechnological production of optically active 2,3-dichloropropan-1-ol (2,3-DCP) represents a significant advancement in the synthesis of chiral building blocks, which are crucial in the pharmaceutical and fine chemical industries. This approach often utilizes whole microbial cells or isolated enzymes to achieve high enantioselectivity, providing an alternative to traditional chemical synthesis methods.
Microorganisms can be employed in two primary strategies for producing enantiomerically pure dichloropropanols: the enantioselective degradation of a racemic mixture or the stereospecific conversion of a prochiral substrate.
A notable example of enantioselective degradation involves the use of Pseudomonas species. The strain Pseudomonas sp. OS-K-29 has demonstrated the ability to preferentially assimilate (R)-2,3-dichloro-1-propanol from a racemic mixture, leaving behind the desired (S)-enantiomer. oup.com This process allows for the recovery of optically pure (S)-2,3-dichloro-1-propanol with a high enantiomeric excess (e.e.) of 100%. oup.com The use of immobilized cells of Pseudomonas sp. OS-K-29 in calcium-alginate has been shown to be effective for this resolution. oup.com This method is advantageous as it is a one-step process to obtain the S-(-)-2,3-dichloro-1-propanol from the racemate. google.com The process can be conducted under aerobic conditions, and immobilization of the cells can enhance the stability and reusability of the biocatalyst. google.com
Research has also identified other microorganisms capable of degrading 2,3-DCP. Strains of Agrobacterium sp. have been isolated that can utilize 2,3-DCP, which is known to be more chemically stable and difficult to degrade than its isomer, 1,3-dichloro-2-propanol. nih.gov Similarly, Pseudomonas putida strain MC4, isolated from contaminated soil, can utilize 2,3-DCP as a sole source of carbon and energy. asm.org
The enzymes responsible for the metabolic activity in these microorganisms are often dehalogenases. In some cases, these enzymes exhibit broad substrate specificity, acting on a range of haloalcohols and haloacids. asm.org The dehalogenase from Pseudomonas putida MC4, for example, is a quinohemoprotein alcohol dehydrogenase. asm.org
The following table summarizes the findings from various studies on the microorganism-assisted production of optically active 2,3-dichloropropan-1-ol.
| Microorganism/Enzyme | Strategy | Substrate | Product | Key Findings |
| Pseudomonas sp. OS-K-29 | Enantioselective assimilation | Racemic 2,3-dichloro-1-propanol | (S)-2,3-dichloro-1-propanol | Achieved 100% enantiomeric excess for the (S)-enantiomer. Immobilized cells can be used. oup.com |
| Recombinant Escherichia coli expressing halohydrin dehalogenase (HHDH) | Enantioselective resolution | Racemic 2,3-dichloro-1-propanol | (S)-2,3-dichloro-1-propanol | A biphasic n-heptane-aqueous system overcame product inhibition, improving productivity. nih.gov |
| Agrobacterium sp. | Degradation | 2,3-dichloro-1-propanol | - | Capable of complete mineralization of the more stable 2,3-DCP isomer. nih.gov |
| Pseudomonas putida strain MC4 | Degradation | 2,3-dichloro-1-propanol | - | Utilizes 2,3-DCP as a sole carbon and energy source. The key enzyme is a dehalogenating dehydrogenase. asm.org |
Reaction Mechanisms and Kinetics of 2s 2,3 Dichloropropan 1 Ol Transformations
Saponification and Dehydrochlorination Reactions
Saponification of 2,3-dichloropropan-1-ol (2,3-DCP) is a critical step in the industrial synthesis of epichlorohydrin, a valuable chemical intermediate. bohrium.com This process involves the dehydrochlorination of the molecule in the presence of an alkali.
The conversion of 2,3-DCP to epichlorohydrin via saponification is not a simple, single-step reaction. Computational studies using Density Functional Theory (DFT) have elucidated a complex reaction network that includes ring-forming, ring-opening, and substitution reactions. bohrium.com The primary pathway involves a two-step mechanism:
Deprotonation: The hydroxyl group of the 2,3-DCP molecule is deprotonated by a base (e.g., a hydroxide ion), forming an alkoxide intermediate.
Intramolecular Nucleophilic Substitution (SNi): The newly formed alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears a chlorine atom. This intramolecular attack results in the displacement of the chloride ion and the formation of the epoxide ring of epichlorohydrin.
This ring-closing step is a classic example of the Williamson ether synthesis adapted for an intramolecular reaction. The stereochemistry of the starting material, (2S)-2,3-Dichloropropan-1-OL, influences the stereochemistry of the resulting epichlorohydrin.
The intrinsic kinetics of the main saponification reaction of 2,3-DCP have been determined experimentally, often using methods like online conductivity to monitor the reaction progress in real-time. bohrium.com By eliminating mass transfer effects, studies have confirmed that the primary reaction is a second-order reaction. bohrium.com
A comprehensive kinetic model for the synthesis of epichlorohydrin (ECH) from 2,3-DCP has been established. The intrinsic kinetic rate equation for the main reaction is given as: bohrium.com
kECH = 1.28 × 1012 exp(-81241/RT)
Where:
kECH is the rate constant for the formation of epichlorohydrin.
The pre-exponential factor is 1.28 × 1012.
The activation energy is 81,241 J/mol.
R is the ideal gas constant.
T is the absolute temperature in Kelvin.
Another study investigating the reaction in a microchemical system determined the kinetics to be first order with respect to the hydroxyl ion concentration and second order with respect to the dichloropropanol (B8674427) concentration. researchgate.netresearchgate.net This study reported a significantly higher activation energy of 150 (±10) kJ/mol. researchgate.netresearchgate.net
| Parameter | Value | Source |
|---|---|---|
| Pre-exponential Factor (A) | 1.28 × 10¹² | bohrium.com |
| Activation Energy (Ea) | 81.241 kJ/mol | bohrium.com |
| Activation Energy (Ea) | 150 (±10) kJ/mol | researchgate.netresearchgate.net |
In industrial processes, 2,3-Dichloropropan-1-OL is often present in a mixture with its isomer, 1,3-Dichloropropane-2-ol (1,3-DCP). bohrium.com Kinetic studies have consistently shown that 2,3-DCP is significantly less reactive than 1,3-DCP in dehydrochlorination reactions. researchgate.netresearchgate.net This difference in reactivity is crucial for optimizing the industrial synthesis of epichlorohydrin, as it affects reactor design and process conditions. bohrium.com
The lower reactivity of 2,3-DCP can be attributed to the positions of the chlorine atoms relative to the hydroxyl group. In 1,3-DCP, the hydroxyl group is on the central carbon, and the intramolecular attack to form the epoxide ring is sterically and electronically favored. In 2,3-DCP, the arrangement is less favorable for the ring-closing reaction.
| Compound | Relative Reactivity in Dehydrochlorination |
|---|---|
| 1,3-Dichloropropane-2-ol | Higher |
| 2,3-Dichloropropan-1-ol | Lower |
Enzymatic Dehalogenation Mechanisms
Enzymes, particularly dehalogenases, play a vital role in the biodegradation of halogenated compounds like this compound. These biocatalysts offer highly specific and efficient pathways for cleaving carbon-halogen bonds. mdpi.com
Understanding the catalytic mechanisms of dehalogenases at a molecular level is greatly aided by computational methods. mdpi.com Molecular simulations and quantum mechanical (QM) studies, such as Density Functional Theory (DFT), are used to model the reaction pathways. bohrium.comnih.gov These studies can elucidate the energetics of the reaction, identify transition states, and reveal the roles of specific amino acid residues within the enzyme's active site. nih.gov
For haloalkane dehalogenases, which often catalyze the conversion of chloroalkanes to alcohols, the mechanism typically involves two main chemical steps: a bimolecular nucleophilic substitution (SN2) to form an ester intermediate, followed by hydrolysis to release the final alcohol product. nih.gov Computational models can accurately reproduce the activation barriers for these steps. nih.gov Quantum mechanics studies have also been employed to investigate how factors like water molecules can influence the rate-determining step and enantioselectivity of dehalogenase-catalyzed reactions. mdpi.com
The ability of dehalogenases to distinguish between stereoisomers (enantioselectivity) is a key feature, stemming from the precise three-dimensional structure of their active sites. caver.cz The substrate must bind in a specific orientation for the catalytic reaction to occur efficiently. This binding is governed by a network of interactions, including hydrophobic interactions and hydrogen bonds between the substrate and the enzyme's halide-stabilizing residues. caver.cz The role of halogen bonds in orienting the substrate within the active site can also be a critical factor in determining substrate selectivity. nih.gov
For a chiral substrate like this compound, one enantiomer will typically fit better into the active site than the other, leading to a higher reaction rate for the preferred enantiomer. caver.cz This enantioselectivity is crucial for applications such as the kinetic resolution of racemic mixtures. For instance, haloalkane dehalogenases have been shown to kinetically discriminate between enantiomers of compounds like α-bromoesters and β-bromoalkanes. caver.cz The specific residues that form the active site pocket and interact with the substrate are ultimately responsible for this stereochemical control. mdpi.com
Computational Modeling of Product Unbinding Rates from Enzyme Active Sites
Studies on the haloalkane dehalogenase DhaA have utilized classical and random acceleration molecular dynamics (RAMD) simulations to investigate the release of the product 2,3-dichloropropan-1-ol (DCL), formed from the enzymatic conversion of 1,2,3-trichloropropane (B165214). caver.cz These simulations have identified multiple pathways for the product to exit the enzyme's buried active site.
Five distinct release pathways have been characterized, designated as p1, p2a, p2b, p2c, and p3. caver.cz The alcohol product, DCL, has been observed to utilize all five of these pathways for its release from the enzyme. caver.cz The accessibility and preference of these pathways can be significantly altered by mutations to the amino acid residues that line these tunnels. caver.cz
The role of water molecules is crucial in facilitating the release of the alcohol product. caver.cz They are instrumental in breaking the hydrogen-bonding interactions between the product and the active-site residues, thereby enabling its departure. caver.cz
The mechanisms for ligand exchange, including product release, are complex and can occur through different means:
Passage through a permanent tunnel. caver.cz
Passage through a transiently opened tunnel. caver.cz
Migration through the protein matrix itself. caver.cz
Engineering the accessibility of these tunnels by introducing mutations has been proposed as a powerful strategy for modifying the functional properties of enzymes with buried active sites. caver.cz For instance, introducing bulky aromatic residues into a specific pathway (p1) has been shown to reduce ligand accessibility and change the tunnel's opening mechanism from permanent to transient. caver.cz
The following table summarizes the identified pathways for the release of 2,3-dichloropropan-1-ol from the active site of wild-type and mutant versions of the haloalkane dehalogenase DhaA, as determined by molecular dynamics simulations. caver.cz
| Enzyme Variant | Product Release Pathway(s) for 2,3-dichloropropan-1-ol |
| Wild-type DhaA | p1, p2a, p2b, p2c, p3 |
| DhaA mutants | Variations in the accessibility and preference of p1, p2a, p2b, p2c, and p3 |
Applications of 2s 2,3 Dichloropropan 1 Ol in Advanced Organic Synthesis
Precursor in Chiral Synthesis
The presence of a stereocenter in (2S)-2,3-dichloropropan-1-ol makes it an important starting material for the synthesis of other chiral compounds. Its utility is particularly pronounced in the preparation of optically active epoxides and as an intermediate for fine chemicals and pharmaceuticals, where enantiomeric purity is often a critical determinant of biological activity and efficacy.
This compound serves as a direct precursor to (S)-epichlorohydrin, an important epoxide used in the synthesis of a wide range of organic compounds, including polymers and pharmaceuticals. The conversion is typically achieved through a dehydrochlorination reaction, where the dichloropropanol (B8674427) is treated with a base, such as sodium hydroxide or calcium hydroxide. This process, known as saponification and cyclization, results in the formation of the epoxide ring.
The reaction is generally carried out in a liquid medium, and the resulting epichlorohydrin can be separated and purified through distillation. The use of enantiomerically pure this compound is crucial for obtaining optically active (S)-epichlorohydrin, which is a valuable chiral intermediate.
Table 1: Reaction Conditions for Epichlorohydrin Synthesis
| Parameter | Condition |
| Reactant | This compound |
| Reagent | Basic compound (e.g., NaOH, Ca(OH)₂) |
| Reaction Type | Dehydrochlorination (Saponification and Cyclization) |
| Product | (S)-Epichlorohydrin |
The conversion of this compound to (S)-epichlorohydrin is a stereospecific reaction that proceeds with inversion of configuration at the chiral center. This transformation occurs via an intramolecular Williamson ether synthesis, which follows an S(_N)2 mechanism. The process is initiated by the deprotonation of the primary hydroxyl group by the base, forming an alkoxide intermediate.
This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears a chlorine atom. The backside attack, characteristic of an S(_N)2 reaction, leads to the displacement of the chloride ion and the formation of the epoxide ring with an inversion of the stereochemistry at the site of attack. Consequently, the (S)-configuration of the starting dichloropropanol directs the formation of (S)-epichlorohydrin.
Chirality is a fundamental aspect of pharmaceutical science, as the different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the synthesis of single-enantiomer drugs is of paramount importance. This compound, by providing access to chiral building blocks like (S)-epichlorohydrin, plays a vital role in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
Optically active epichlorohydrin is a versatile intermediate that can be used to introduce chiral three-carbon synthons into larger molecules. This is particularly valuable in the synthesis of beta-blockers, antiviral medications, and other complex therapeutic agents where a specific stereoisomer is required for biological activity. The availability of this compound facilitates the construction of these chiral drug molecules, underscoring its significance in medicinal chemistry.
Synthesis of Optically Active Epichlorohydrin
Role in Sustainable Chemical Processes
The increasing demand for environmentally friendly chemical manufacturing has driven the search for sustainable and renewable feedstocks. This compound is at the nexus of this green chemistry movement, particularly through its production from glycerol (B35011).
Glycerol, a major byproduct of biodiesel production, is an abundant and relatively low-cost renewable feedstock. The conversion of glycerol to dichloropropanol represents a significant value-added proposition, transforming a byproduct into a valuable chemical intermediate. This process is typically achieved through the hydrochlorination of glycerol using a chlorinating agent like hydrogen chloride, often in the presence of a catalyst.
The dichloropropanol produced is a mixture of isomers, including 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626). Subsequent separation and resolution techniques can be employed to isolate the desired this compound enantiomer. This glycerol-to-dichloropropanol pathway is a more sustainable alternative to traditional propylene-based routes for producing epichlorohydrin and its derivatives, as it utilizes a renewable resource and contributes to the circular economy of the biodiesel industry.
Table 2: Comparison of Dichloropropanol Production Routes
| Feature | Glycerol-Based Route | Propylene-Based Route |
| Feedstock | Glycerol (renewable) | Propylene (fossil fuel-based) |
| Sustainability | Higher | Lower |
| Key Intermediate | Dichloropropanol | Allyl Chloride |
| Primary Product | Epichlorohydrin | Epichlorohydrin |
Derivatization and Further Transformations for Novel Compounds
The chemical reactivity of the hydroxyl and chloro groups in this compound allows for a variety of derivatization and further transformation reactions, leading to the synthesis of novel compounds with diverse applications.
One common derivatization is the esterification of the hydroxyl group. This compound can be reacted with carboxylic acids or
Biotechnological and Environmental Relevance of 2s 2,3 Dichloropropan 1 Ol
Engineered Metabolic Pathways for Biodegradation
The primary strategy for the aerobic biodegradation of TCP involves its conversion into the central metabolite glycerol (B35011). researchgate.net This is achieved through a synthetic, multi-step enzymatic pathway where (2S)-2,3-Dichloropropan-1-ol is a key, yet transient, product. researchgate.netresearchgate.net
Biotransformation of Environmental Pollutants (e.g., 1,2,3-Trichloropropane (B165214) to Glycerol)
The biotransformation of 1,2,3-trichloropropane (TCP) to glycerol is a five-step enzymatic process that has been successfully engineered in host organisms like Escherichia coli and Pseudomonas putida. researchgate.netresearchgate.net The initial and critical step is the conversion of TCP to 2,3-dichloro-1-propanol (B139626) (DCP). nih.govresearchgate.net An engineered haloalkane dehalogenase, DhaA31, produces both enantiomers of DCP, including this compound. researchgate.net The complete pathway transforms the toxic and persistent TCP into glycerol, which can then be utilized by the host cell's central metabolic pathways. researchgate.net
The five-step pathway is as follows:
1,2,3-Trichloropropane (TCP) is converted to (R,S)-2,3-Dichloropropan-1-ol (DCP) .
DCP is then transformed into epichlorohydrin (ECH) .
ECH is subsequently converted to 3-chloropropane-1,2-diol (CPD) .
CPD is transformed into glycidol (GDL) .
Finally, GDL is converted to glycerol (GLY) . researchgate.net
During this process, the (S)-enantiomer of 2,3-DCP can accumulate because the subsequent enzyme in the pathway shows lower activity towards it, presenting a potential bottleneck. mdpi.com
Enzyme Systems in Biodegradation (e.g., Haloalkane Dehalogenase, Haloalcohol Dehalogenase, Epoxide Hydrolase)
The engineered biodegradation pathway relies on a consortium of three key enzymes, often sourced from different microorganisms. researchgate.net
Haloalkane Dehalogenase (DhaA): This enzyme, often from Rhodococcus rhodochrous, initiates the degradation by catalyzing the hydrolytic dehalogenation of TCP to DCP. researchgate.netnih.gov The wild-type enzyme has very low activity towards TCP, but protein engineering has produced mutants, such as DhaA31, with significantly enhanced activity. researchgate.netmdpi.com This enzyme belongs to the α/β-hydrolase fold family and cleaves carbon-halogen bonds. nih.govresearchgate.net
Haloalcohol Dehalogenase (HheC): Sourced from Agrobacterium radiobacter AD1, this enzyme catalyzes the conversion of DCP to epichlorohydrin. researchgate.netresearchgate.net It functions by intramolecular displacement of the halogen by the adjacent hydroxyl group. nih.govnih.gov HheC exhibits notable enantioselectivity, with a preference for the (R)-enantiomer of DCP, which can lead to the temporary accumulation of (S)-2,3-Dichloropropan-1-ol. researchgate.netmdpi.com
Epoxide Hydrolase (EchA): Also from Agrobacterium radiobacter AD1, this enzyme is crucial for detoxifying the reactive epoxide intermediates. researchgate.netresearchgate.net It catalyzes the hydrolysis of epoxides, such as epichlorohydrin and glycidol, to their corresponding diols by adding a water molecule. nih.govnih.govmdpi.com This enzyme is used twice in the pathway to convert epichlorohydrin to 3-chloropropane-1,2-diol and later glycidol to glycerol. researchgate.net
| Enzyme | Source Organism | Reaction Catalyzed in TCP Pathway | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Haloalkane Dehalogenase (DhaA31 mutant) | Rhodococcus rhodochrous | Initial dehalogenation | 1,2,3-Trichloropropane | (R,S)-2,3-Dichloropropan-1-ol |
| Haloalcohol Dehalogenase (HheC) | Agrobacterium radiobacter | Intramolecular dehalogenation | 2,3-Dichloropropan-1-ol | Epichlorohydrin |
| Haloalcohol Dehalogenase (HheC) | Agrobacterium radiobacter | Intramolecular dehalogenation | 3-Chloropropane-1,2-diol | Glycidol |
| Epoxide Hydrolase (EchA) | Agrobacterium radiobacter | Epoxide hydrolysis | Epichlorohydrin | 3-Chloropropane-1,2-diol |
| Epoxide Hydrolase (EchA) | Agrobacterium radiobacter | Epoxide hydrolysis | Glycidol | Glycerol |
Metabolic Engineering and Pathway Optimization (e.g., Mathematical Modeling of Enzyme Ratios)
Significant efforts in metabolic engineering have focused on improving the efficiency of the TCP degradation pathway. A major bottleneck identified was the low activity of the initial enzyme, haloalkane dehalogenase, towards TCP. nih.gov Through directed evolution and random mutagenesis, the DhaA enzyme was engineered to create the DhaA31 mutant, which is 32 times more active on TCP than the wild-type enzyme. researchgate.netmdpi.com
Computational and mathematical models have been instrumental in understanding and optimizing this synthetic pathway. researchgate.net These models help to identify bottlenecks, such as the accumulation of intermediates like (S)-2,3-Dichloropropan-1-ol, and to predict the effects of varying enzyme concentrations. researchgate.netresearchgate.net By simulating the kinetics of the multi-enzyme system, researchers can determine optimal enzyme ratios to maximize the conversion of TCP to glycerol while minimizing the buildup of toxic intermediates. researchgate.net This modeling approach is a key component of forward engineering, allowing for a more rational design of efficient microbial cell factories for bioremediation. researchgate.net
Microbial Utilization Studies
While engineered organisms are a primary focus for TCP degradation, research has also identified naturally occurring bacteria capable of utilizing its breakdown product, 2,3-Dichloropropan-1-ol.
Role as Carbon and Energy Source for Microorganisms (e.g., Pseudomonas putida strain MC4)
Pseudomonas putida strain MC4 is a bacterium isolated from soil contaminated with chlorinated hydrocarbons that can utilize 2,3-dichloro-1-propanol (DCP) as its sole source of carbon and energy for growth. nih.govasm.org This strain was specifically isolated through enrichment cultivation with DCP. nih.gov The ability of P. putida MC4 to grow on DCP made it a suitable chassis for engineering a complete TCP degradation pathway. researchgate.netmuni.cz By introducing the engineered haloalkane dehalogenase gene (dhaA31) into the genome of P. putida MC4, researchers successfully created a stable, plasmid-free organism capable of growth on the highly recalcitrant TCP. researchgate.netmuni.cz
The degradation of DCP in P. putida MC4 begins with a novel mechanism involving a quinohemoprotein alcohol dehydrogenase (DppA), which catalyzes the oxidation and simultaneous dehalogenation of the compound. nih.gov This is distinct from the typical haloalcohol dehalogenase mechanism that produces an epoxide. nih.gov
| Microorganism | Relevance to this compound | Metabolic Capability | Key Enzyme(s) |
|---|---|---|---|
| Pseudomonas putida strain MC4 | Natural degrader | Utilizes 2,3-DCP as sole carbon and energy source | Quinohemoprotein alcohol dehydrogenase (DppA) |
| Engineered P. putida MC4-5222 | Engineered for TCP degradation | Utilizes 1,2,3-TCP as a growth substrate | Haloalkane Dehalogenase (DhaA31), DppA pathway |
| Engineered Escherichia coli | Host for synthetic pathway | Converts 1,2,3-TCP to glycerol | DhaA31, HheC, EchA |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing (2S)-2,3-Dichloropropan-1-OL in laboratory settings?
- Methodological Answer : The compound can be synthesized via chlorination of glycerol or its derivatives. Evidence from glycerol chlorination studies identifies 2,3-Dichloropropan-1-ol as a product, confirmed via GC-MS analysis . Enantioselective synthesis may require chiral catalysts or resolution techniques, though specific protocols for the (2S) enantiomer are not detailed in the provided evidence. Researchers should optimize reaction conditions (e.g., temperature, chlorinating agents) and employ chiral chromatography to isolate the (2S) enantiomer .
Q. How can researchers characterize this compound to confirm purity and stereochemistry?
- Methodological Answer : Use NMR spectroscopy to analyze proton environments and confirm structural integrity. GC-MS is critical for identifying chlorinated byproducts (e.g., 1,3-Dichloropropan-2-ol) . Density measurements (1.355–1.361 g/cm³ at 20–25°C) and CAS registry data (616-23-9) can aid in physical property validation . For enantiomeric resolution, polarimetric analysis or chiral stationary-phase HPLC is recommended, though current evidence lacks enantiomer-specific data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Classified as a Toxic Liquid (UN 6.1), it requires PPE (gloves, goggles, fume hoods) to prevent dermal/ocular exposure. Storage should be in airtight containers away from oxidizers. Emergency procedures include immediate decontamination and medical consultation for inhalation or ingestion .
Advanced Research Questions
Q. What mechanisms underlie the toxicity of this compound, and how do they vary between enantiomers?
- Methodological Answer : Studies on racemic 2,3-Dichloropropan-1-ol show glutathione depletion in rat liver fractions, suggesting metabolic activation to reactive intermediates . The (2S) enantiomer may exhibit distinct bioactivity due to stereospecific enzyme interactions. Researchers should conduct comparative in vitro assays (e.g., cytochrome P450 metabolism) using enantiomerically pure samples. Carcinogenicity concerns (per COC/01/S1 reports) warrant long-term in vivo studies .
Q. How can contradictions in toxicological data (e.g., cytotoxicity vs. carcinogenicity) be resolved?
- Methodological Answer : Contradictions may arise from differences in experimental models (e.g., in vitro vs. in vivo) or metabolite profiles. Address this by:
- Performing dose-response studies across multiple cell lines .
- Profiling metabolites via LC-MS to identify reactive species .
- Cross-referencing with structural analogs (e.g., 1,3-Dichloropropan-2-ol) to infer mechanistic pathways .
Q. What analytical challenges arise in studying enantiomer-specific effects of this compound?
- Methodological Answer : Limited enantiomer-specific data in the literature necessitates chiral separation techniques. Use derivatization with chiral auxiliaries (e.g., Mosher’s reagent) or enantioselective sensors. Computational modeling (e.g., molecular docking) can predict stereospecific interactions with biological targets, guiding experimental design .
Data Gaps and Future Directions
- Enantiomeric Purity : Current evidence lacks data on the (2S) enantiomer’s synthesis and bioactivity. Researchers should publish enantiomer-specific protocols and toxicity profiles.
- Metabolic Pathways : Investigate hepatic metabolism using isotope-labeled compounds to trace glutathione adduct formation .
- Environmental Fate : No data exists on enantiomer persistence in ecosystems. Conduct chiral stability studies under varying pH and UV conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
